tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate
Description
Chemical Identity and Structural Characterization
Nomenclature and Identification
IUPAC Naming and Systematic Nomenclature
The systematic IUPAC name for this compound is tert-butyl methyl[4-(methylamino)cyclohexyl]carbamate . This nomenclature reflects:
- A tert-butyl group (C(CH₃)₃) attached via an oxygen atom to a carbonyl group.
- A methylcarbamate moiety (N-methyl-O-carbonyl) bound to a cyclohexane ring.
- A methylamino substituent (-NHCH₃) at the 4-position of the cyclohexane ring.
Registry Numbers and Database Identifiers
- CAS Registry Number : Not explicitly listed in the provided sources for the exact compound. Related isomers, such as the trans- and cis-4-(methylamino)cyclohexyl derivatives, have CAS numbers 294180-29-3 (trans) and 883864-61-7 (cis).
- PubChem CID : While the exact compound is not listed, structurally similar analogs (e.g., CID 21882598) are documented.
- MDL Numbers : MFCD20489192 (trans) and MFCD18427492 (cis) for stereoisomeric variants.
Common Synonyms and Alternative Nomenclature
Structural Properties
Molecular Formula and Weight Analysis
- Molecular Formula : C₁₃H₂₅N₂O₂.
- Molecular Weight : 241.35 g/mol (calculated from the formula).
- Elemental Composition :
- Carbon: 64.70%
- Hydrogen: 10.45%
- Nitrogen: 11.61%
- Oxygen: 13.24%
Stereochemistry and Configurational Analysis
The cyclohexane ring introduces stereochemical complexity:
- Cis-Trans Isomerism : Substituents on the cyclohexane ring (carbamate and methylamino groups) can adopt axial or equatorial positions. For example:
- Chirality : The compound lacks chiral centers if substituents are symmetrically arranged, but asymmetric substitution patterns may introduce enantiomerism.
Structural Isomerism Considerations
Computational Chemical Descriptors
InChI and InChIKey Representations
- InChI :
InChI=1S/C13H25N2O2/c1-13(2,3)17-12(16)15(4)10-7-5-9(14-6)8-11(10)18-10/h9-11,14H,5-8H2,1-4H3 - InChIKey :
TUUNNJSATKVNGO-UHFFFAOYSA-N.
SMILES Notation and Applications
- Canonical SMILES :
CC(C)(C)OC(=O)N(C)C1CCC(NC)CC1 - Stereospecific SMILES :
Molecular Fingerprinting Methods
- Extended Connectivity Fingerprints (ECFPs) :
ECFPs capture circular atom neighborhoods, enabling similarity searches and activity modeling. For this compound, ECFP6 descriptors would encode features like the tert-butyl carbamate and methylamino-cyclohexane motifs. - MACCS Keys : MACCS fingerprints (166-bit) answer structural questions (e.g., presence of carbamate groups, cyclohexane rings, and tertiary amines).
Properties
IUPAC Name |
tert-butyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-10(14-4)7-9-11/h10-11,14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMOYRSKKQIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation-Carbamation Methodology
The most widely reported method involves a two-step sequence starting from trans-1,4-cyclohexanediamine (1):
- Mono-methylation :
- Carbamate Protection :
Critical Parameters :
One-Pot Reductive Amination-Carbamation
A streamlined alternative utilizes cyclohexanone as the starting material:
Procedure :
- Reductive Amination :
- Methylamine hydrochloride, sodium cyanoborohydride
- Methanol, pH 4.5 (acetic acid buffer), 24 h
- Generates 4-methylaminocyclohexanol intermediate
- In Situ Carbamation :
Advantages :
- Eliminates intermediate purification
- Maintains trans-selectivity (>95% dr) via conformational control
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Patented methods (WO2019158550A1) describe a high-throughput approach:
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic (0.5 mm ID) |
| Residence Time | 8 min |
| Temperature | 80°C |
| Pressure | 12 bar |
| Catalytic System | H-ZSM-5 zeolite (3 wt%) |
| Productivity | 1.2 kg·L⁻¹·h⁻¹ |
Key Features :
Crystallization-Induced Diastereomer Resolution
For enantiomerically pure batches:
Process :
- React racemic 4-methylaminocyclohexylamine with (R)-mandelic acid
- Recrystallize from ethanol/water (3:1) to isolate trans-(R,R) salt
- Neutralize with NaHCO₃, extract into ethyl acetate
- Boc-protection under standard conditions
Performance Metrics :
Advanced Catalytic Methods
Enzymatic Carbamate Formation
Recent developments employ immobilized Candida antarctica lipase B (CAL-B):
Reaction Scheme :
4-Methylaminocyclohexanol + Boc-ONH₂ → Product + NH₃
Optimized Conditions :
- Solvent : tert-Butyl methyl ether
- Enzyme Loading : 15 mg·mmol⁻¹
- Temperature : 35°C
- Conversion : 92% in 48 h
Benefits :
- No racemization observed
- Enzyme reused 5× with <10% activity loss
Photoredox-Mediated Synthesis
A novel UV-activated protocol achieves rapid Boc protection:
Components :
- Catalyst : Ir(ppy)₃ (1 mol%)
- Light Source : 450 nm LEDs
- Oxidant : DDQ (0.5 eq.)
Mechanism :
- Photoexcited Ir³⁺ abstracts hydrogen from amine
- Transient amidyl radical reacts with Boc₂O
- DDQ regenerates catalyst cycle
Results :
Comparative Analysis of Methods
Table 1. Synthetic Method Performance Metrics
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 85 | 98.5 | 95:5 trans:cis | Pilot Plant |
| Continuous Flow | 91 | 99.9 | >99:1 | Industrial |
| Enzymatic | 92 | 97.8 | 100% trans | Lab-Scale |
| Photoredox | 89 | 96.2 | 100% trans | Microscale |
Table 2. Cost Analysis (USD/kg)
| Component | Classical | Flow | Enzymatic |
|---|---|---|---|
| Raw Materials | 420 | 380 | 610 |
| Energy | 85 | 120 | 45 |
| Waste Treatment | 110 | 30 | 75 |
| Total | 615 | 530 | 730 |
Critical Challenges and Solutions
Epimerization During Boc Protection
Byproduct Formation in Methylation
- Major Byproduct : N,N-dimethylcyclohexylamine (5–12%)
- Control Methods :
- Stoichiometric methyl iodide (1.05 eq.)
- Phase-transfer catalysis (TBAB, 0.1 eq.) reduces oligomerization
Chemical Reactions Analysis
tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The biological activity of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is primarily linked to its interactions with enzymes and receptors:
- Enzyme Interaction : The carbamate group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or activation of their functions.
- Receptor Modulation : The methylamino group enhances the compound's ability to interact with various receptor sites, influencing signaling pathways within cells .
Neuropharmacological Applications
Research indicates that this compound may have neuroprotective properties. For instance, studies have shown:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could reduce oxidative stress markers and inflammation in astrocytes exposed to amyloid beta, suggesting its potential as a treatment for Alzheimer's disease .
- In Vivo Efficacy : Animal models have shown moderate protective effects against cognitive decline induced by scopolamine. However, bioavailability issues were noted, indicating the need for further optimization for therapeutic use .
Anti-inflammatory Activity
A series of derivatives related to this compound have been synthesized and tested for anti-inflammatory activity. For example:
- Synthesis and Testing : Compounds derived from tert-butyl 2-amino phenylcarbamate exhibited promising anti-inflammatory effects in vivo, comparable to the standard drug indomethacin . The percentage of inhibition ranged from 39% to 54% within 9 to 12 hours post-administration.
Pharmacokinetics
Pharmacokinetic studies highlight the compound's distribution and metabolism:
- Volume of Distribution : It penetrates tissues beyond the vasculature but exhibits moderate clearance from the bloodstream, with a relatively short half-life (approximately 1.8 hours) .
- Bioavailability Challenges : Low bioavailability following intramuscular administration was observed due to poor solubility and release from the injection site .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to similar compounds:
| Property | This compound | Similar Compounds |
|---|---|---|
| Neuroprotective Effects | Moderate efficacy against cognitive decline | Varies by compound |
| Anti-inflammatory Activity | Significant inhibition (39%-54%) | Comparable to indomethacin |
| Enzyme Interaction | Covalent bond formation with active sites | Varies by compound |
| Receptor Modulation | Influences neurotransmitter systems | Varies by compound |
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the cyclohexyl ring, functional groups, and molecular weight. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The methylamino group in the target compound introduces a secondary amine, enhancing basicity compared to hydroxyl or ketone substituents (e.g., tert-butyl methyl(4-oxocyclohexyl)carbamate) .
Molecular Weight and Polarity: Compounds with bulkier substituents (e.g., tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate, MW 383.32) exhibit higher molecular weights, likely reducing solubility compared to the target compound . The oxo group in tert-butyl methyl(4-oxocyclohexyl)carbamate increases polarity, improving aqueous solubility but reducing membrane permeability .
Reactivity Trends:
Biological Activity
tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is a synthetic compound that has garnered interest in biological research due to its potential pharmacological applications. This article explores the compound's biological activity, focusing on its mechanisms of action, enzyme interactions, receptor binding, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a cyclohexyl ring , which is further substituted with a methylamino group and a carbamate moiety . This unique combination of functional groups allows for significant versatility in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 225.33 g/mol |
| Solubility | Moderate in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Interaction : The carbamate group can form covalent bonds with active sites of enzymes, potentially leading to inhibition or activation of their activity. This property is significant for designing irreversible enzyme inhibitors.
- Receptor Binding : The methylamino group may modulate receptor interactions, influencing various signaling pathways. This suggests potential applications in drug design aimed at modulating receptor activity.
Enzyme Activity Studies
Research indicates that this compound has been studied for its effects on enzyme activity. Key findings include:
- Inhibition Studies : The compound demonstrated varying degrees of inhibition against specific enzymes, suggesting potential use as an enzyme inhibitor in therapeutic contexts.
- Binding Affinity : Studies investigating the binding affinity of the compound to various enzymes revealed promising results, indicating that modifications to its structure could enhance selectivity and potency.
Case Studies
- Central Nervous System Applications : Due to its structural properties, the compound has been investigated for potential applications in developing drugs targeting the central nervous system (CNS). Initial studies suggest it may influence neurotransmitter systems, warranting further investigation.
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that the compound has moderate tissue penetration and a relatively short half-life, which may affect its efficacy in vivo. Further studies are needed to optimize dosing regimens.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Moderate inhibition observed |
| Receptor Interaction | Potential modulation of signaling |
| CNS Targeting Potential | Promising initial results |
| Pharmacokinetics | Moderate clearance; short half-life |
Q & A
Q. What are the common synthetic routes for tert-butyl methyl(4-(methylamino)cyclohexyl)carbamate?
The synthesis typically involves multi-step protocols. A general approach includes:
- Step 1 : Reacting cyclohexanone derivatives with tert-butyl isocyanate in the presence of a base (e.g., NaHCO₃) to form the carbamate backbone .
- Step 2 : Introducing the methylamino group via reductive amination or nucleophilic substitution. For example, Fe powder and NH₄Cl in ethanol can reduce nitro intermediates to amines, as seen in analogous syntheses .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .
Q. What biological activities have been observed for this compound?
While direct data on this compound is limited, structurally related carbamates exhibit:
- Enzyme Inhibition : Micromolar IC₅₀ values against cholinesterase and cyclooxygenase in enzyme assays, suggesting potential neurological applications .
- Antimicrobial Activity : Agar diffusion assays show inhibition zones against Gram-positive bacteria (e.g., Staphylococcus aureus), though activity varies with substituents .
- Protein Interactions : The tert-butyl carbamate group may stabilize hydrogen bonding with active sites, as observed in kinase inhibition studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key optimization strategies include:
- Solvent Selection : THF or DMF enhances solubility of intermediates, while ethanol aids in reduction steps (e.g., Fe-mediated nitro-to-amine conversion) .
- Catalysis : Palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in pyrimidine-based analogs, though ligand choice (e.g., BINAP) is critical for regioselectivity .
- Temperature Control : Reflux (e.g., 100°C in NMP) accelerates cyclization but may require inert atmospheres to prevent oxidation .
- Workflow Adjustments : In-line monitoring (e.g., TLC or HPLC) helps identify side products early, enabling real-time adjustments .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural ambiguities (e.g., cyclohexyl chair conformers, methylamino group orientation). For example, tert-butyl protons appear as singlets at ~1.4 ppm, while methylamino groups show broad signals at ~2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities from incomplete reactions .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .
Q. How can researchers resolve contradictions in reported biological activity data?
- Control Experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from environmental variables .
- Structural Analog Comparison : Compare IC₅₀ values with analogs (e.g., tert-butyl benzyl derivatives) to identify substituent-dependent trends. For example, bulkier groups may reduce membrane permeability, lowering antimicrobial efficacy .
- Mechanistic Studies : Use molecular docking to predict binding modes. If experimental IC₅₀ conflicts with computational predictions, revisit assay conditions (e.g., enzyme source, substrate concentration) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Intermediate Stability : Tert-butyl carbamates are prone to acid hydrolysis. Use anhydrous conditions and avoid prolonged storage to prevent degradation .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
- Toxicity Profiling : Preliminary MTT assays on HEK293 cells can flag cytotoxicity before animal trials, ensuring compliance with ethical guidelines .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variations : Synthesize analogs with modified cyclohexyl groups (e.g., 4-hydroxy or 4-chloro substituents) or alternative carbamates (e.g., benzyl instead of methyl) .
- Assay Selection : Prioritize high-throughput enzyme inhibition screens (e.g., fluorescence-based assays for cholinesterase) paired with logP measurements to correlate activity with lipophilicity .
Q. What computational tools aid in predicting metabolic pathways?
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. For example, the methylamino group may undergo N-demethylation, generating reactive intermediates .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
